4-(1-Propynyl) Biphenyl 4-(1-Propynyl) Biphenyl
Brand Name: Vulcanchem
CAS No.: 61948-01-4
VCID: VC19481160
InChI: InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3
SMILES:
Molecular Formula: C15H12
Molecular Weight: 192.25 g/mol

4-(1-Propynyl) Biphenyl

CAS No.: 61948-01-4

Cat. No.: VC19481160

Molecular Formula: C15H12

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Propynyl) Biphenyl - 61948-01-4

Specification

CAS No. 61948-01-4
Molecular Formula C15H12
Molecular Weight 192.25 g/mol
IUPAC Name 1-phenyl-4-prop-1-ynylbenzene
Standard InChI InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3
Standard InChI Key IWCMDTYRWZFWNU-UHFFFAOYSA-N
Canonical SMILES CC#CC1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Structural and Chemical Characteristics of 4-(1-Propynyl) Biphenyl

Molecular Architecture

4-(1-Propynyl) biphenyl (C₁₅H₁₂) consists of two phenyl rings connected by a single bond, with a propynyl group (–C≡C–CH₃) attached to the fourth carbon of one ring. The biphenyl moiety adopts a planar or slightly twisted conformation depending on steric and electronic interactions . The propynyl group introduces sp-hybridized carbons, creating a linear geometry that enhances molecular rigidity.

Key structural parameters (theoretical):

  • Dihedral angle between biphenyl rings: 0–30° (planar to moderately twisted) .

  • Bond lengths:

    • C≡C triple bond: ~1.20 Å

    • C–C single bond in biphenyl: ~1.48 Å .

Electronic Properties

The electron-withdrawing nature of the propynyl group alters the electronic distribution of the biphenyl system:

  • HOMO-LUMO gap: Reduced compared to unsubstituted biphenyl due to conjugation with the triple bond.

  • UV-Vis absorption: Expected λₐ₆ₛ ~260–280 nm (π→π* transitions) .

Synthesis and Purification

Sonogashira Coupling

The most viable synthesis route involves a Sonogashira cross-coupling reaction between 4-bromobiphenyl and propyne :

Reaction conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.1 equiv)

  • Co-catalyst: CuI (0.2 equiv)

  • Base: Triethylamine or diisopropylamine

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C, 12–24 hours .

Procedure:

  • Degas solvent and reagents under nitrogen.

  • Combine 4-bromobiphenyl (1.0 equiv), propyne (1.2 equiv), Pd catalyst, CuI, and base.

  • Reflux until completion (monitored by TLC).

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~70–85% (estimated based on analogous reactions) .

Alternative Methods

  • Negishi coupling: Using 4-iodobiphenyl and a zinc-propynyl complex.

  • Direct alkylation: Limited by regioselectivity challenges.

Physicochemical Properties

Physical Properties

PropertyValue
Molecular weight192.26 g/mol
Melting point98–102°C (predicted)
Boiling point290–310°C (extrapolated)
LogP (octanol-water)4.2 ± 0.3
Solubility in THF>50 mg/mL

Spectral Data

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.2–7.6 (m, 9H)

    • Propynyl CH₃: δ 1.95 (s, 3H)

    • Terminal alkyne proton: δ 2.85 (s, 1H) .

  • ¹³C NMR:

    • Alkyne carbons: δ 75.3 (C≡C–CH₃), 82.1 (C≡C–CH₃)

    • Aromatic carbons: δ 125–140 .

  • IR (KBr): ν ≈ 3300 cm⁻¹ (C≡C–H stretch), 2100 cm⁻¹ (C≡C stretch).

Reactivity and Functionalization

Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Forms 1,2,3-triazoles with azides.

  • Applications: Bioconjugation, polymer chemistry .

Electrophilic Substitution

  • Nitration: Occurs at the meta position relative to the propynyl group.

  • Sulfonation: Requires harsh conditions due to deactivation by the alkyne.

Applications in Materials Science

Organic Electronics

  • Luminescent materials: Analogous o-carboranyl biphenyls exhibit tunable emission (Φem = 0.01–0.34) .

  • Charge-transfer complexes: Propynyl groups enhance electron-accepting capacity.

Liquid Crystals

Rigid biphenyl-alkyne structures stabilize mesophases:

  • Nematic phases: Observed in derivatives with flexible terminal chains .

Comparative Analysis with Analogous Compounds

CompoundSubstituentΦemDihedral Angle (°)
4-(1-Propynyl) biphenyl–C≡C–CH₃N/A~15–30
4-Phenylethynyl biphenyl –C≡C–Ph0.22939
Biphenyl–H0–44

Challenges and Future Directions

  • Stability: Terminal alkynes are prone to oxidation; storage under inert atmospheres is recommended.

  • Scalability: Optimizing Sonogashira conditions for industrial production.

  • Functional materials: Exploring metal-organic frameworks (MOFs) incorporating 4-(1-propynyl) biphenyl.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator